molecular formula C15H13NO B2483770 N-(2-phenylphenyl)prop-2-enamide CAS No. 89168-26-3

N-(2-phenylphenyl)prop-2-enamide

Cat. No. B2483770
CAS RN: 89168-26-3
M. Wt: 223.275
InChI Key: ORDUCWWSKVFPSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized from a Ugi four-component (4C) reaction involving 4(octyloxy)aniline, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide . Another synthetic analogue of fentanyl, N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl), was identified in a seized powder .

Mechanism of Action

Target of Action

The primary targets of N-{[1,1’-biphenyl]-2-yl}prop-2-enamide, also known as N-(2-phenylphenyl)prop-2-enamide, are the PD-1/PD-L1 proteins . These proteins play a crucial role in the immune system, particularly in the regulation of T-cell activity. Inhibiting the interaction between PD-1 and PD-L1 can enhance the body’s immune response against cancer cells .

Mode of Action

N-(2-phenylphenyl)prop-2-enamide interacts with its targets by inhibiting the PD-1/PD-L1 pathway . This inhibition prevents the deactivation of T-cells, thereby enhancing the immune response against cancer cells. The compound’s interaction with its targets leads to changes in the immune response, specifically an increase in the activity of T-cells .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway, which is a key regulatory pathway in the immune system . By inhibiting this pathway, N-(2-phenylphenyl)prop-2-enamide enhances the immune response against cancer cells. The downstream effects of this action include increased T-cell activity and potentially improved outcomes in cancer treatment .

Result of Action

The result of N-(2-phenylphenyl)prop-2-enamide’s action is an enhanced immune response against cancer cells. By inhibiting the PD-1/PD-L1 pathway, the compound increases T-cell activity, which can lead to the destruction of cancer cells .

Action Environment

The action of N-(2-phenylphenyl)prop-2-enamide can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s stability and efficacy. Additionally, the compound’s action may be influenced by the physiological environment, including pH levels and the presence of other biochemicals .

properties

IUPAC Name

N-(2-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDUCWWSKVFPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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